molecular formula C13H11BrFNO2S B2629249 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 885396-64-5

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2629249
CAS No.: 885396-64-5
M. Wt: 344.2
InChI Key: HVPCBXJXZXPMTN-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group and a substituted aromatic amine (5-fluoro-2-methylphenyl). Sulfonamides are known for diverse therapeutic applications, including antimicrobial, anti-diabetic, and herbicidal activities .

Properties

IUPAC Name

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPCBXJXZXPMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

  • Antibiotic Development :
    • 4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide serves as a lead compound in the development of new antibiotics. Its sulfonamide group is structurally similar to existing antibacterial agents, making it a candidate for further modification to enhance efficacy against resistant bacterial strains.
  • Cancer Treatment :
    • The compound is being explored for its potential as an anticancer agent. Research indicates that sulfonamides can inhibit specific enzymes involved in cancer cell proliferation, suggesting that derivatives of this compound may exhibit similar properties .
  • Hepatitis C Virus Inhibitors :
    • Phenyl sulfonamides, including this compound, have been identified as intermediates in the synthesis of non-nucleoside inhibitors targeting the hepatitis C virus (HCV) polymerase. This application highlights the compound's potential in antiviral drug development .

Chemical Research

  • Biological Activity Studies :
    • Compounds with sulfonamide structures often display significant biological activities, including anti-inflammatory and antimicrobial effects. The interaction studies involving this compound are crucial for understanding its mechanism of action within biological systems.
  • Synthetic Chemistry :
    • The compound is utilized as an intermediate in various synthetic pathways, particularly in the preparation of other biologically active molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties .

Case Studies and Research Findings

Numerous studies have focused on the applications of sulfonamides in drug development:

  • A study highlighted the role of phenyl sulfonamides as effective inhibitors of human intestinal carboxylesterases, which are crucial for drug metabolism .
  • Another research effort demonstrated that modifications to the benzenesulfonamide scaffold could lead to potent progesterone receptor antagonists, indicating the versatility of this chemical class .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural Comparisons

4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide
  • Crystal Structure: This compound crystallizes in the monoclinic C2/c space group. The Br—C bond length is 1.887(2) Å, consistent with brominated aromatic systems. The sulfonamide group forms an L-shaped geometry with the benzene ring, stabilized by N—H⋯O and C—H⋯O hydrogen bonds .
  • Dihedral Angles : The bromophenyl ring and the sulfonamide-propylcarbamoyl group form a dihedral angle of ~68.4°, influencing molecular packing .
  • Comparison : Unlike 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, the propylcarbamoyl substituent introduces flexibility, altering hydrogen-bonding networks and crystal symmetry .
4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide
  • Geometry : The U-shaped molecule has a dihedral angle of 41.17° between the two benzene rings. This is larger than in analogs like 4-bromo-N-(4-bromophenyl)benzenesulfonamide (38.5°) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (32.6°), indicating substituent-dependent conformational flexibility .
  • Hydrogen Bonding : N—H⋯O interactions dominate packing, similar to other sulfonamides. The fluorine atom participates in weak F⋯F contacts, a feature absent in bromo/methyl-substituted analogs .
4-Bromo-N-(5-Nitro-2-Methylphenyl)Benzenesulfonamide
  • The methyl group at the 2-position sterically hinders rotational freedom compared to the fluoro substituent in the target compound .

Table 1: Structural Parameters of Selected Sulfonamide Derivatives

Compound Dihedral Angle (°) Key Bond Lengths (Å) Notable Interactions
4-Bromo-N-(5-Fluoro-2-Methylphenyl)BSA* Not reported Expected N—H⋯O/F⋯F
4-Bromo-N-(Propylcarbamoyl)BSA ~68.4 Br—C: 1.887(2); C—N: 1.319(3) N—H⋯O, C—H⋯O
4-Bromo-N-(4-Fluorophenyl)BSA 41.17 S—N: 1.634(2); N—H: 0.93(3) N—H⋯O, F⋯F (3.123 Å)
4-Bromo-N-(4-Bromophenyl)BSA 38.5 Br—C: 1.887(2) N—H⋯O, Br⋯Br (3.456 Å)

*BSA = Benzenesulfonamide; * = Target compound (data inferred from analogs).

Crystallographic and Computational Tools

  • Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining sulfonamide crystal structures, ensuring accurate bond length and angle determinations .
  • Hirshfeld Analysis : For 4-bromo-N-(propylcarbamoyl)BSA, hydrogen bonds account for >60% of intermolecular interactions, while halogen bonds (Br⋯O) contribute <10% .

Biological Activity

4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's molecular structure includes significant halogen substituents (bromine and fluorine), which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₀BrF₂NO₂S
  • Molecular Weight : 362.19 g/mol

The sulfonamide functional group (-SO₂-) is critical for its biological activity, as it can interact with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells.
  • Target Interaction : The presence of halogen atoms enhances its binding affinity to specific receptors or enzymes, leading to altered cellular processes .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial effects, particularly against Gram-positive bacteria. Notable findings include:

  • Inhibition Zones : Compounds similar to this compound have shown varying degrees of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .
  • Activity Against Specific Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating broad-spectrum antibacterial potential .

Anticancer Activity

The compound has been studied for its potential as an anticancer agent:

  • Cell Line Studies : In vitro studies have shown that derivatives of benzenesulfonamide can inhibit cancer cell proliferation. For example, certain modifications led to compounds with IC50 values as low as 0.3 µM against various cancer cell lines .
  • Mechanistic Insights : The anticancer effects are believed to arise from the compound's ability to disrupt critical cellular signaling pathways involved in tumor growth and survival .

Case Studies and Research Findings

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria with MIC values indicating strong inhibition.
Identified as a potent inhibitor in cancer cell lines, showing significant cytotoxicity with low IC50 values.
Highlighted broad-spectrum antimicrobial properties, particularly effective against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of 5-fluoro-2-methylaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃). Critical parameters include:

  • Temperature : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis).
  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product.
    • Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equivalents) and slow addition of reagents improve yields to ~70–85% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for bromobenzene; δ 6.5–7.0 ppm for fluorophenyl) and sulfonamide NH (δ ~10 ppm, broad singlet) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXS/SHELXL) resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings. Disorder in the bromine/fluorine positions may require TLS refinement .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against COX-2, carbonic anhydrase, or kinases (IC₅₀ determination via fluorometric assays) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (MIC values) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic disorder in the bromine/fluoro-substituted aromatic rings be resolved during structure refinement?

  • Approach :

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
  • Refinement : Use SHELXL’s PART and SUMP commands to model partial occupancy or split positions for Br/F atoms. Validate with R₁ (~5%) and wR₂ (~12%) .
    • Validation Tools : Check ADPs (anisotropic displacement parameters) and Fo-Fc maps to confirm disorder models .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide-based inhibitors?

  • Key Modifications :

  • Substituent Effects : Replace bromine with Cl/CF₃ to alter electron-withdrawing properties; vary the 2-methyl group on the aniline ring to modulate steric hindrance .
  • Bioisosteres : Substitute sulfonamide with sulfonylurea (e.g., chlorpropamide analogs) to enhance metabolic stability .
    • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to target proteins (e.g., COX-2 active site) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Case Study : If in vitro COX-2 inhibition does not translate to in vivo efficacy:

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and metabolic stability (microsomal assays). Low oral bioavailability may explain discrepancies .
  • Metabolite Identification : Use HPLC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
    • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting datasets .

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